2-(3-Methoxypropyloxy)-phenol

Description

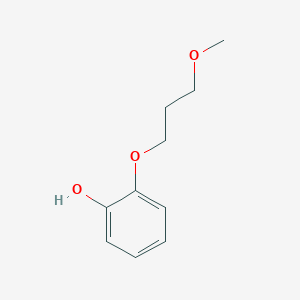

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(3-methoxypropoxy)phenol |

InChI |

InChI=1S/C10H14O3/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6,11H,4,7-8H2,1H3 |

InChI Key |

CQARYHVLBCKBKF-UHFFFAOYSA-N |

Canonical SMILES |

COCCCOC1=CC=CC=C1O |

Origin of Product |

United States |

Molecular Interactions and Spectroscopic Investigations of 2 3 Methoxypropyloxy Phenol

Intermolecular Forces and Hydrogen Bonding Studies

The physicochemical properties and molecular behavior of 2-(3-methoxypropyloxy)-phenol are significantly influenced by a variety of intermolecular and intramolecular forces. These forces dictate how the molecule interacts with itself and with other molecules, affecting properties such as boiling point, solubility, and its conformational state.

Hydrogen bonding is a predominant force in this compound due to the presence of a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and two ether oxygen atoms, which can act as hydrogen bond acceptors.

Intramolecular Hydrogen Bonding: A key feature of many ortho-substituted phenols is the potential for intramolecular hydrogen bonding. In this compound, a hydrogen bond can form between the hydrogen of the phenolic hydroxyl group and the proximal ether oxygen of the methoxypropyloxy side chain. This interaction leads to the formation of a pseudo-six-membered ring, which confers a degree of conformational rigidity to the molecule. Studies on analogous compounds, such as 2-methoxyphenol (guaiacol), have shown that this intramolecular hydrogen bond is a significant factor in its structure. researchgate.net However, the presence of a longer, more flexible side chain in this compound may influence the strength and geometry of this internal bond.

Intermolecular Hydrogen Bonding: Despite the presence of intramolecular hydrogen bonding, the hydroxyl group can still participate in intermolecular hydrogen bonding with neighboring molecules. This can occur with the hydroxyl group or the ether oxygen of another this compound molecule, leading to the formation of dimers or larger oligomeric structures in the condensed phase. The strength of intermolecular hydrogen bonds in phenols is generally greater than in aliphatic alcohols because the aromatic ring withdraws electron density, making the hydroxyl proton more acidic and a stronger hydrogen bond donor. quora.comyoutube.com The balance between intra- and intermolecular hydrogen bonding is crucial in determining the bulk properties of the compound. Cooperative effects can also be observed, where the formation of one hydrogen bond can strengthen adjacent hydrogen bonds within a network. nih.gov

This compound is a polar molecule possessing a significant net dipole moment. This arises from the vector sum of the individual bond dipoles within the molecule. The electronegative oxygen atoms in the hydroxyl and ether functional groups create partial negative charges (δ-), while the hydroxyl proton and the carbon atoms bonded to the oxygens carry partial positive charges (δ+).

The primary contributors to the molecular dipole are:

The C-O and O-H bonds of the hydroxyl group.

The C-O-C linkages of the ether side chain.

These permanent dipoles lead to dipole-dipole interactions between adjacent molecules, where the positive end of one molecule aligns with the negative end of another. These electrostatic attractions are a significant cohesive force, contributing to the compound's physical state and boiling point. The magnitude of the dipole moment in substituted phenols is influenced by the nature and position of the substituents. jocpr.com Furthermore, the permanent dipole of this compound can induce a temporary dipole in neighboring nonpolar molecules, resulting in dipole-induced dipole interactions.

The placement of the 3-methoxypropyloxy group at the ortho position introduces significant steric effects. wikipedia.org This steric hindrance can influence the molecule's chemical and physical properties in several ways: acs.orgcore.ac.uk

It can restrict the rotation around the C-O bond connecting the side chain to the phenyl ring.

It can sterically shield the phenolic hydroxyl group, potentially hindering its ability to form intermolecular hydrogen bonds with bulky molecules. researchgate.net

Spectroscopic Characterization of Molecular Interactions

Spectroscopic techniques are indispensable for the structural elucidation of this compound and for investigating the molecular interactions discussed above.

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum would be characterized by several key absorption bands.

The position and shape of the O-H stretching band are particularly informative about hydrogen bonding. libretexts.org A sharp band around 3600 cm⁻¹ is indicative of a "free" (non-hydrogen-bonded) hydroxyl group, typically observed in dilute solutions in nonpolar solvents. libretexts.org In contrast, a broad and intense absorption band at a lower frequency, typically in the 3200-3550 cm⁻¹ range, is a hallmark of intermolecularly hydrogen-bonded O-H groups. youtube.com The presence of intramolecular hydrogen bonding would also cause a shift to a lower wavenumber compared to the free hydroxyl group.

Below is a table of expected characteristic FTIR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | Phenolic Hydroxyl | 3200 - 3550 | Strong, Broad |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- and -CH₃ | 2850 - 2960 | Medium-Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | Medium-Strong |

| C-O Stretch | Phenolic C-O | 1200 - 1260 | Strong |

| C-O-C Stretch (Ether) | Ether Linkage | 1050 - 1150 | Strong |

This is an interactive data table. You can sort and filter the data.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for confirming the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the aromatic protons, the protons of the propyloxy chain, the methoxy (B1213986) protons, and the phenolic hydroxyl proton. The chemical shift (δ) of the phenolic -OH proton can vary (typically δ 4-7 ppm) and is often a broad singlet due to chemical exchange; its position is sensitive to solvent, concentration, and temperature. libretexts.org The aromatic protons would appear in the δ 6.5-7.5 ppm region, with their splitting patterns providing information about the substitution pattern on the ring. The aliphatic protons of the side chain would exhibit characteristic multiplets based on their connectivity.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl group (C1) and the one attached to the ether oxygen (C2) would be found significantly downfield due to the deshielding effect of the electronegative oxygen atoms. The chemical shifts of the methoxy carbons in phenolic compounds are known to be indicative of their position on the aromatic ring. researchgate.net

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Environment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ar-H | Aromatic Protons | 6.5 - 7.5 | - |

| Ar-OH | Phenolic Proton | 4.0 - 7.0 (broad s) | - |

| Ar-O-CH₂ - | Methylene adjacent to Phenyl | ~4.1 (t) | ~68 |

| -CH₂-CH₂ -CH₂- | Central Methylene | ~2.1 (quint) | ~30 |

| -CH₂ -O-CH₃ | Methylene adjacent to Ether O | ~3.6 (t) | ~70 |

| -O-CH₃ | Methoxy Protons | ~3.4 (s) | ~59 |

| C1-OH | Aromatic C attached to OH | - | ~146 |

| C2-O | Aromatic C attached to Ether | - | ~147 |

| C3-C6 | Other Aromatic Carbons | - | 115 - 125 |

This is an interactive data table. You can sort and filter the data. Abbreviations: s = singlet, t = triplet, quint = quintet.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. shu.ac.uklibretexts.org When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and are influenced by the molecule's structural and electronic features. shu.ac.uk

In organic molecules like this compound, the absorption of UV-Vis radiation is primarily associated with functional groups containing valence electrons with low excitation energies, known as chromophores. shu.ac.uk The phenol (B47542) ring in the compound is a significant chromophore. The electronic transitions typically observed in such aromatic systems are π → π* transitions, where an electron from a π bonding orbital is excited to a π* antibonding orbital. uzh.ch Additionally, the oxygen atoms in the hydroxyl and ether groups possess non-bonding electrons (n electrons). These can undergo n → π* transitions, where a non-bonding electron is promoted to a π* antibonding orbital. uzh.ch Generally, n → π* transitions require less energy and occur at longer wavelengths compared to π → π* transitions. uzh.ch

The resulting UV-Vis spectrum presents as a series of broad absorption bands rather than sharp lines, due to the superposition of vibrational and rotational transitions on the electronic transitions. shu.ac.uk The wavelength of maximum absorbance (λmax) is a key characteristic recorded from the spectrum. libretexts.org

While specific experimental UV-Vis data for this compound is not detailed in the provided sources, theoretical approaches, such as Time-Dependent Density Functional Theory (TD-DFT), are commonly employed to predict and analyze the electronic absorption spectra of phenolic compounds. nih.govresearchgate.net These computational methods can calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into the electronic transition energies and the corresponding maximum absorption wavelengths. nih.gov

Table 1: Expected Electronic Transitions in this compound

| Transition Type | Involving Orbitals | Associated Functional Groups |

| π → π | π bonding to π antibonding | Phenol ring |

| n → π | non-bonding to π antibonding | Hydroxyl group, Ether group |

Thermoacoustic and Related Physical Chemistry Studies

Information regarding thermoacoustic and related physical chemistry studies specifically for this compound is not available in the provided search results.

Computational Chemistry and in Silico Modeling of 2 3 Methoxypropyloxy Phenol

Quantum Chemical Studies

Quantum chemical studies are based on the principles of quantum mechanics and are used to calculate the electronic structure and properties of molecules. These methods are fundamental for predicting molecular geometry, energy levels, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and reaction energetics. For guaiacol (B22219), the core structure of 2-(3-Methoxypropyloxy)-phenol, DFT has been extensively applied to study its role in biofuel production, specifically its hydrodeoxygenation (HDO) reaction pathways. figshare.comresearchgate.net

In such studies, DFT is used to:

Optimize Geometry: Calculate the most stable three-dimensional arrangement of atoms in the molecule, providing precise bond lengths and angles.

Calculate Reaction Barriers: Determine the activation energies for chemical reactions, such as the cleavage of the C-O bonds in the methoxy (B1213986) and hydroxyl groups, which is crucial for understanding its decomposition and reactivity. acs.org

Simulate Spectra: Predict spectroscopic data, such as infrared (IR) spectra, which can be compared with experimental results to validate the computational model.

DFT studies on guaiacol derivatives often utilize functionals like B3LYP combined with basis sets such as 6-311+g(d,p) to achieve a balance between accuracy and computational cost. figshare.comresearchgate.net These calculations reveal that the presence of functional groups significantly influences the electronic distribution and reactivity of the aromatic ring. researchgate.net

Table 1: Typical Applications of DFT in Phenolic Compound Analysis

| Application | Description | Typical Output |

|---|---|---|

| Geometry Optimization | Finding the lowest energy structure of the molecule. | Bond lengths, bond angles, dihedral angles. |

| Frequency Calculation | Determining vibrational modes of the molecule. | IR and Raman spectra, zero-point energy. |

| Reaction Pathway Analysis | Mapping the energy landscape of a chemical reaction. | Transition state structures, activation energies. |

| Electronic Properties | Calculating the distribution of electrons. | Dipole moment, polarizability, atomic charges. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and stability of a molecule. doaj.org

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Gap (ΔE): A small energy gap implies high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For phenolic compounds, the HOMO is typically localized on the aromatic ring and the oxygen atoms, indicating these are the primary sites for electron donation. The LUMO is often distributed across the aromatic system. researchgate.net A narrow frontier orbital gap suggests that charge transfer interactions can readily occur within the molecule, influencing its reactivity and biological activity. nih.gov

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; high softness indicates high reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the ability to accept electrons; a high value indicates a good electrophile. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, allowing for the identification of electrophilic and nucleophilic sites. rsc.orgresearchgate.net

Negative Regions (Red/Yellow): Indicate areas of high electron density, typically around electronegative atoms like oxygen. These sites are susceptible to electrophilic attack.

Positive Regions (Blue): Indicate areas of electron deficiency, usually around hydrogen atoms, especially the hydroxyl proton. These sites are favorable for nucleophilic attack.

Neutral Regions (Green): Represent areas with near-zero potential, often associated with the nonpolar parts of the molecule.

For phenolic compounds, MEP maps consistently show a region of strong negative potential around the phenolic oxygen atom, highlighting its role as a hydrogen bond acceptor and a site of reactivity. The hydroxyl hydrogen atom displays a positive potential, making it a hydrogen bond donor. researchgate.net The MEP provides valuable insights into non-covalent interactions and the initial steps of chemical reactions. ias.ac.in

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed picture of their dynamic behavior. This technique is invaluable for studying conformational changes and intermolecular interactions. escholarship.org

The ether side chain in this compound introduces significant conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify its most stable conformations (rotamers) and the energy barriers between them.

Studies on similar guaiacyl lignin (B12514952) model compounds have shown that these molecules are flexible and can visit a large number of conformations in solution. nih.gov Intramolecular hydrogen bonds, for instance between the phenolic hydroxyl group and the ether oxygen, can influence the conformational landscape. However, MD simulations also show that in the presence of a solvent, these intramolecular hydrogen bonds may be exchanged for stronger intermolecular hydrogen bonds with solvent molecules, leading to a broader range of accessible conformations. nih.gov This flexibility is a key determinant of how the molecule interacts with its environment.

MD simulations are a cornerstone of modern drug discovery and materials science for studying how a small molecule (ligand) binds to a larger receptor, such as a protein. escholarship.org For a molecule like this compound, which has potential biological activity, understanding its binding mechanism is crucial.

In silico docking studies, often followed by MD simulations, can predict the preferred binding pose of the molecule in the active site of an enzyme. Guaiacol derivatives have been investigated as potential inhibitors of enzymes like myeloperoxidase, which is implicated in cardiovascular disease. nih.gov

MD simulations of the ligand-protein complex can then be used to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand in the binding pocket over the simulation time, one can assess the stability of the binding pose.

Identify Key Interactions: Analyze the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex.

Calculate Binding Free Energy: Employ methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the strength of the interaction.

These simulations provide an atomic-level view of the binding process, revealing the dynamic nature of the interaction and the conformational changes that may occur upon binding. mdpi.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Guaiacol (2-Methoxyphenol) |

| Phenol (B47542) |

| Anisole |

| Catechol |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the interaction between a small molecule ligand and a protein receptor. This allows for the characterization of binding behavior and can aid in the prediction of the biological activity of the compound.

Molecular docking simulations for this compound would aim to elucidate its interaction profile with various protein targets. These interactions are primarily non-covalent and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. researchgate.net The phenolic hydroxyl group of this compound is a key site for forming hydrogen bonds with amino acid residues in a protein's binding pocket, such as serine, threonine, or tyrosine. The methoxypropyl side chain can engage in hydrophobic and van der Waals interactions with nonpolar residues like leucine, isoleucine, and valine. The aromatic ring of the phenol is capable of forming pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. researchgate.net

A hypothetical interaction profile for this compound with a target protein, based on common interactions for phenolic compounds, is presented in the table below.

| Interaction Type | Potential Interacting Residues of Target Protein | Contributing Moiety of this compound |

| Hydrogen Bond | Asp, Glu, Ser, Thr, Gln, Asn | Phenolic hydroxyl group |

| Hydrophobic | Ala, Val, Leu, Ile, Pro, Met | Methoxypropyl chain, Phenyl ring |

| Pi-Pi Stacking | Phe, Tyr, Trp | Phenyl ring |

| Cation-Pi | Lys, Arg | Phenyl ring |

A primary output of molecular docking simulations is the prediction of the binding affinity between a ligand and a protein. nih.gov This is often expressed as a scoring function, which estimates the free energy of binding. A lower (more negative) binding energy score typically indicates a more stable and favorable interaction. dovepress.com These predicted affinities can be used to rank potential drug candidates and prioritize them for further experimental testing.

For this compound, docking studies against a panel of protein targets would yield a range of binding affinity scores. These scores would provide a theoretical basis for its potential biological activity. For instance, a strong predicted binding affinity to a specific enzyme could suggest an inhibitory role. The accuracy of these predictions is dependent on the scoring function used and the quality of the protein structure. nih.gov

The table below illustrates a hypothetical set of predicted binding affinities for this compound with several classes of enzymes, which is a common application of such computational studies.

| Target Protein Class | Example Target | Predicted Binding Affinity (kcal/mol) |

| Kinase | EGFR | -8.2 |

| Protease | Trypsin | -6.5 |

| Oxidase | Cyclooxygenase | -7.8 |

| Phosphatase | PTP1B | -7.1 |

Theoretical Rigor and Computational Cost Considerations

The selection of a computational method in molecular modeling involves a trade-off between theoretical rigor and computational cost. aalto.firesearchgate.net More rigorous methods, such as those based on quantum mechanics (QM), can provide highly accurate results but are computationally expensive and are generally limited to smaller systems. usda.govresearchgate.net Less computationally demanding methods, like molecular mechanics (MM) force fields used in most docking programs, allow for the screening of large libraries of compounds but with a lower level of theoretical accuracy. nih.gov

For a molecule like this compound, standard molecular docking using MM force fields would be a cost-effective initial approach to explore potential protein targets and binding modes. For a more detailed and accurate understanding of its interaction with a specific high-priority target, a hybrid QM/MM approach could be employed. In this method, the ligand and the active site of the protein are treated with a higher level of theory (QM), while the rest of the protein is treated with a more computationally efficient method (MM). The continuous development of computational hardware and algorithms is progressively enabling the application of more rigorous methods to larger and more complex biological systems. mdpi.com

In Vitro Biological Activity Research of 2 3 Methoxypropyloxy Phenol and Its Derivatives

Enzymatic Inhibition Studies

Inhibition of Oxidative Enzymes (e.g., Peroxidases, Polyphenol Oxidases)

Methoxyphenol derivatives have been identified as inhibitors of certain oxidative enzymes, such as myeloperoxidase (MPO). MPO is an enzyme found in neutrophils that plays a role in inflammatory processes. Research on ferulic acid analogs, which share the methoxyphenol scaffold, has demonstrated their potential as reversible inhibitors of MPO. For instance, two lead compounds derived from ferulic acid demonstrated potent MPO inhibition with IC50 values of 0.9 µM and 8.5 µM, respectively nih.gov. The inhibition of MPO by these compounds can prevent the oxidation of lipoproteins, a key event in the development of atherosclerosis nih.gov. The phenolic hydroxyl group appears to be crucial for this inhibitory activity nih.gov. While some phenols act as inhibitors, others can be substrates for peroxidases. For example, horseradish peroxidase can oxidize 2-t-butyl-4-methoxyphenol, leading to the formation of phenoxy radicals researchgate.net.

Polyphenol oxidases (PPOs) are copper-containing enzymes responsible for enzymatic browning in fruits and vegetables, which occurs through the oxidation of phenolic compounds researchgate.netnih.gov. The inhibition of PPO is a key strategy in the food industry to prevent this undesirable browning researchgate.net. While various compounds, including ascorbic acid and L-cysteine, are known PPO inhibitors, the specific inhibitory activities of 2-(3-Methoxypropyloxy)-phenol derivatives on PPO are a subject for further investigation nih.govfoodandnutritionjournal.orgspkx.net.cn. The general mechanism of PPO inhibition often involves reducing agents that convert o-quinones back to o-diphenols or chelating agents that interact with the copper ions in the enzyme's active site researchgate.net.

Studies on Hydrolytic Enzyme Inhibition (e.g., α-glucosidase, α-amylase, urease, cholinesterase)

The inhibition of hydrolytic enzymes, particularly those involved in carbohydrate digestion, is a key area of research for compounds with potential applications in managing hyperglycemia.

α-Glucosidase and α-Amylase Inhibition: Phenolic compounds are recognized for their ability to inhibit α-glucosidase and α-amylase, enzymes that break down carbohydrates into absorbable monosaccharides nih.govnih.gov. Delaying carbohydrate digestion through the inhibition of these enzymes is an established strategy for controlling postprandial blood glucose levels nih.gov. Numerous studies have demonstrated the inhibitory potential of various phenol (B47542) derivatives against these enzymes. For instance, new phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides were synthesized and showed potent in vitro inhibitory activity against yeast α-glucosidase mdpi.com. Similarly, other synthetic derivatives have been developed that exhibit α-glucosidase inhibition with IC50 values significantly lower than the standard drug, acarbose nih.gov. The structure of the phenolic compound, including the position and nature of substituents on the benzene (B151609) ring, plays a critical role in its inhibitory activity against α-amylase mdpi.com.

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a process implicated in pathologies associated with ureolytic bacteria like Helicobacter pylori researchgate.netnih.gov. The inhibition of urease is a therapeutic strategy to counteract these effects nih.govmdpi.com. Polyphenolic compounds, such as catechol and hydroquinone, have been identified as efficient urease inhibitors nih.gov. The mechanism of inhibition by these compounds is thought to involve interaction with cysteine residues in the enzyme's active site nih.gov. While specific data on this compound is limited, the presence of the phenolic moiety suggests a potential for urease inhibitory activity.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the management of Alzheimer's disease acs.org. Research has shown that various phenol derivatives can act as cholinesterase inhibitors. For example, a series of 4-[(diethylamino)methyl]-phenol derivatives were synthesized and found to be potent inhibitors of both AChE and BChE, with some compounds showing selectivity towards BChE semanticscholar.org.

Antioxidant Mechanisms and Assays

The antioxidant properties of this compound and its derivatives are attributed to their ability to scavenge free radicals, chelate metals, and prevent lipid peroxidation. These activities are commonly evaluated through various in vitro assays.

Radical Scavenging Activity (DPPH, ABTS, FRAP)

The capacity of phenolic compounds to donate a hydrogen atom or an electron to neutralize free radicals is a primary antioxidant mechanism. This is often assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power).

The DPPH assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The scavenging activity of methoxyphenol derivatives has been documented, with their effectiveness being related to their chemical structure semanticscholar.org.

The ABTS assay evaluates the scavenging of the ABTS radical cation. This assay is applicable to both hydrophilic and lipophilic antioxidants. Methoxyphenol derivatives have demonstrated the ability to quench the ABTS radical, indicating their broad-spectrum radical scavenging potential mdpi.com.

The FRAP assay determines the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction potential is an indicator of antioxidant activity. Studies have shown that the antioxidant capacity measured by the FRAP assay correlates well with the total phenolic content of the tested substance mdpi.com.

The following table summarizes the radical scavenging and antioxidant activities of various methoxy- and hydroxy-substituted benzimidazole-derived carboxamides.

| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP (µM Fe²⁺/L) |

| 8 | 10.1 ± 0.9 | 1.8 ± 0.1 | 1488.7 ± 11.2 |

| 9 | 12.3 ± 1.1 | 2.1 ± 0.2 | 1251.4 ± 10.8 |

| 32 | 15.6 ± 1.3 | 2.5 ± 0.2 | 1022.9 ± 9.7 |

| 33 | 14.2 ± 1.2 | 2.3 ± 0.2 | 1143.5 ± 10.1 |

| 36 | 9.8 ± 0.8 | 1.7 ± 0.1 | 1574.3 ± 12.1 |

| 37 | 11.5 ± 1.0 | 2.0 ± 0.2 | 1369.8 ± 11.5 |

| BHT | 25.4 ± 2.1 | 4.2 ± 0.3 | 895.6 ± 8.1 |

Data adapted from a study on N-benzimidazole-derived carboxamides. BHT (Butylated hydroxytoluene) was used as a standard.

Metal Chelating Properties

Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of reactive oxygen species through Fenton-like reactions. The ability of a compound to chelate these metal ions, thereby rendering them inactive, is an important antioxidant mechanism. Polyphenols, particularly those containing ortho-dihydroxy (catechol) or other suitably positioned functional groups, are effective metal chelators. The catechol moiety is a significant contributor to metal binding. Guaiacol (B22219) (2-methoxyphenol) and its derivatives, like this compound, can be electrochemically demethylated to form a surface-confined catechol structure. This suggests that such compounds possess the structural potential to chelate metal ions, which is a key aspect of their antioxidant profile. The efficiency of metal chelation is influenced by the pKa of the phenolic groups, with lower pKa values favoring more efficient chelation at physiological pH.

Prevention of Lipid Peroxidation

Lipid peroxidation is a chain reaction involving the oxidative degradation of lipids, which can lead to cellular damage. Antioxidants can inhibit lipid peroxidation by scavenging initiating radicals or by breaking the chain reaction. The efficacy of methoxyphenol derivatives in preventing lipid peroxidation has been demonstrated in various studies. For example, certain methoxyphenol derivatives have been shown to inhibit the formation of malondialdehyde (MDA), a marker of lipid peroxidation, in myeloperoxidase-oxidized high-density lipoprotein samples nih.gov. In another study, aminomethyl derivatives of 2-methoxyphenol were evaluated for their ability to enhance the oxidative stability of coconut oil. The peroxide value, which indicates the degree of primary oxidation, was measured, and it was found that these derivatives could delay the formation of hydroperoxides during storage. These findings highlight the role of methoxyphenol compounds in protecting lipids from oxidative damage.

Antimicrobial Research

The antimicrobial potential of phenolic compounds is well-documented, and derivatives such as this compound are being investigated for their ability to combat various pathogenic microorganisms. Research in this area is crucial for the development of new antimicrobial agents, especially in an era of increasing antibiotic resistance.

While specific data on the antibacterial activity of this compound is limited, studies on structurally similar alkoxy-phenol derivatives provide valuable insights into its potential efficacy. The antibacterial activity of phenolic compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

Research on various phenol derivatives has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, studies on hindered phenols linked to heterocycles have shown activity against Staphylococcus aureus. mdpi.com Similarly, other phenol derivatives have been tested against a range of bacteria including Moraxella catarrhalis, Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.gov The lipophilicity of phenolic compounds, which can be influenced by alkoxy side chains, is a determining factor in their antimicrobial potential, with increased lipophilicity often correlating with greater inhibitory capacity. This is because it facilitates the passage of the molecule through the bacterial cell membrane.

Below is a representative data table illustrating the potential antibacterial activity of phenol derivatives against various bacterial strains, based on published research on related compounds.

| Bacterial Strain | Compound Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Hindered phenol derivative | 32 | mdpi.com |

| Moraxella catarrhalis | Nitrobenzyl-oxy-phenol derivative | ~4.5 (converted from µM) | nih.gov |

| Escherichia coli | Methanolic Leaf Extract of Maytenus gracilipes | 12,500 | ijmrhs.com |

| Pseudomonas aeruginosa | Methanolic Leaf Extract of Maytenus gracilipes | 25,000 | ijmrhs.com |

This table is for illustrative purposes and is based on data from structurally related compounds, not this compound itself.

The investigation into the antifungal properties of this compound and its derivatives is another critical area of research. Fungal infections, particularly those caused by resistant strains, pose a significant threat to human health. Phenolic compounds have shown promise as antifungal agents, and understanding the activity of specific derivatives is essential.

Studies on geranylated phenol and methoxyphenol derivatives have demonstrated their potential as inhibitors of mycelial growth in various fungi, including Phytophthora cinnamomi. nih.gov The antifungal activity is often correlated with the nature, number, and position of substituent groups on the aromatic ring. For example, the presence of hydroxyl or methoxy (B1213986) groups can significantly influence the compound's efficacy. The MIC is also a standard measure for antifungal activity. Research on various polyphenolic compounds has shown a wide range of MIC values against different Candida species. mdpi.com

The following table provides an example of the antifungal activity of various phenolic compounds against pathogenic fungi, based on existing literature.

| Fungal Strain | Compound Type | MIC (µg/mL) | Reference |

| Candida albicans | Dimethoxy resveratrol derivative | 29-37 | mdpi.com |

| Aspergillus niger | Methanolic crude extract from Vitis vinifera leaves | - | mdpi.com |

| Trichophyton rubrum | Grape extract | 5 | mdpi.com |

| Rhizoctonia solani | Methanolic extract of Empetrum rubrum | - | mdpi.com |

This table is for illustrative purposes and is based on data from structurally related compounds, not this compound itself.

The antimicrobial activity of phenolic compounds is generally attributed to a cascade of reactions that affect the bacterial or fungal cell, rather than a single mode of action. nih.gov The primary mechanism often involves the disruption of the cell membrane's integrity. The lipophilic nature of many phenol derivatives allows them to partition into the lipid bilayer of the cell membrane, increasing its permeability. This can lead to the leakage of essential intracellular constituents, such as ions, ATP, and nucleic acids, ultimately resulting in cell death.

Furthermore, phenolic compounds can interfere with critical cellular functions by inhibiting various microbial enzymes. This can disrupt metabolic pathways and cellular processes essential for the microorganism's survival. Some studies suggest that the number and position of hydroxyl and methoxy groups on the phenol ring play a crucial role in determining the specific mechanism and potency of antimicrobial action. For instance, the presence of more hydroxyl groups can sometimes correlate with higher antimicrobial activity. The ability of these compounds to act on multiple cellular targets is a significant advantage, as it may reduce the likelihood of microorganisms developing resistance.

Investigation of Other Bioactivities (In Vitro Models)

Beyond their antimicrobial properties, this compound and its derivatives are also being explored for other significant biological activities, including anti-inflammatory and neuroprotective effects. These investigations are typically conducted using in vitro cell culture models that mimic physiological and pathological conditions.

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenolic compounds, including methoxyphenols, have been shown to possess anti-inflammatory properties. In vitro studies using cell lines such as macrophages (RAW 264.7) and microglial cells (BV-2) are commonly employed to investigate these effects. nih.govkoreascience.kr

One of the primary mechanisms by which phenolic compounds exert their anti-inflammatory effects is through the modulation of key signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its inhibition can suppress the expression of pro-inflammatory genes. Studies have shown that certain phenolic compounds can inhibit the activation of NF-κB. nih.gov Another important pathway is the mitogen-activated protein kinase (MAPK) signaling cascade, which is also involved in the inflammatory response.

Furthermore, these compounds have been observed to reduce the production of inflammatory mediators such as nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS). They can also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. koreascience.kr Research on a new phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), demonstrated significant inhibition of LPS-induced NO and prostaglandin E2 production in RAW 264.7 cells. ijmrhs.com

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Oxidative stress and inflammation are major contributors to this neuronal damage. Phenolic compounds, with their antioxidant and anti-inflammatory properties, are being investigated for their potential to protect neurons from damage. nih.gov

In vitro models of neurodegeneration often involve exposing neuronal cell lines, such as SH-SY5Y, to neurotoxic substances like hydrogen peroxide (H₂O₂) or amyloid-beta peptides to induce oxidative stress and cell death. mdpi.com The neuroprotective effects of phenolic compounds are then evaluated by assessing their ability to mitigate this damage.

The primary mechanism of neuroprotection by many phenolic compounds is their antioxidant activity. They can directly scavenge free radicals and reduce the levels of reactive oxygen species (ROS) within the cells. This helps to alleviate oxidative stress and prevent damage to cellular components like lipids, proteins, and DNA. Additionally, some phenolic compounds can enhance the endogenous antioxidant defense systems of the cells.

Beyond their antioxidant effects, phenolic compounds can also exert neuroprotection through anti-apoptotic and anti-inflammatory mechanisms. nih.gov They can modulate signaling pathways involved in cell survival and death, and as discussed previously, they can suppress inflammatory responses in the brain, which are known to contribute to neurodegeneration. nih.gov Studies on various phenols have shown they can offer partial protection against oxidative injury in neuronal cells.

Enzymatic Biotransformations of the Compound

Extensive literature searches did not yield specific studies on the enzymatic biotransformation of this compound. Scientific research detailing the in vitro enzymatic reactions, resultant metabolites, and their biological activities for this particular compound is not available in the public domain.

While research exists on the enzymatic transformation of structurally related compounds, such as phenols and guaiacol (2-methoxyphenol), these findings cannot be directly extrapolated to this compound. Enzymes like laccases, peroxidases, and cytochrome P450s are known to catalyze reactions such as polymerization, oxidation, and demethylation in various phenolic compounds. However, the presence of the 3-methoxypropyloxy side chain in the target compound introduces a unique structural element that would significantly influence its interaction with enzymes and the resulting metabolic pathways.

Without dedicated experimental research on this compound, any discussion of its enzymatic biotransformation, including the formation of specific metabolites and their biological effects, would be speculative. Therefore, to maintain scientific accuracy, no data tables or detailed research findings can be presented for this specific subsection.

Derivatives of 2 3 Methoxypropyloxy Phenol: Synthesis and Research Applications

Strategies for Chemical Modification and Analog Synthesis

The synthesis of derivatives based on the 2-(3-Methoxypropyloxy)-phenol core involves several established and adaptable chemical strategies. These modifications are typically aimed at altering the compound's physicochemical properties, such as solubility, lipophilicity, and electronic character, to enhance its function for a specific application. Key strategies include modifications of the aromatic ring, alteration of the ether linkage, and changes to the methoxypropyl side chain.

Common synthetic approaches include:

Williamson Ether Synthesis: This is a fundamental method for creating the core ether linkage. It typically involves the reaction of a catechol derivative (a benzene (B151609) ring with two adjacent hydroxyl groups) with a 3-methoxypropyl halide under basic conditions. Stepwise reactions allow for controlled synthesis of the mono-etherified product.

Nucleophilic Aromatic Substitution (SNAr): Derivatives can be synthesized by reacting an activated aryl halide with a resorcinol (B1680541) or phenol (B47542) derivative under basic conditions. nih.govencyclopedia.pub This method is particularly useful for creating diaryl ether structures where the this compound moiety is linked to another aromatic system. nih.gov

Functionalization of the Aromatic Ring: The phenolic ring can be modified through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. These newly introduced functional groups can then serve as handles for further chemical elaboration, allowing for the attachment of various substituents to tune the molecule's properties.

Modification of the Side Chain: The 3-methoxypropyl chain can be altered. Analogs can be created by varying the length of the alkyl chain (e.g., ethoxy, butoxy), replacing the terminal methoxy (B1213986) group with other functionalities (e.g., ethoxy, isopropoxy), or introducing branching. Demethylation of the methoxy group using reagents like boron tribromide (BBr₃) can yield a terminal hydroxyl group, providing another site for derivatization. nih.gov

These synthetic strategies are summarized in the table below.

| Modification Strategy | Description | Key Reagents/Conditions | Purpose |

| Etherification | Formation of the core ether linkage. | Williamson Ether Synthesis (e.g., NaH, 3-methoxypropyl bromide) | To construct the fundamental scaffold. |

| Ring Functionalization | Introduction of substituents onto the phenolic ring. | Electrophilic Aromatic Substitution (e.g., HNO₃/H₂SO₄, Br₂) | To modulate electronic properties and provide handles for further synthesis. |

| Side Chain Alteration | Changing the length or terminal group of the alkoxy chain. | Use of different alkyl halides in synthesis. | To fine-tune lipophilicity and steric interactions with biological targets. |

| Demethylation | Removal of the methyl group from the side chain's methoxy group. | Boron tribromide (BBr₃) or hydrobromic acid (HBr). nih.gov | To expose a reactive hydroxyl group for further conjugation or modification. |

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies aim to identify the specific structural features that govern their interaction with biological targets, thereby guiding the design of more potent and selective analogs. chemrxiv.orgmdpi.com

In the context of developing therapeutic agents, a typical SAR study on this scaffold would involve synthesizing a library of analogs where specific parts of the molecule are systematically varied. Key areas of modification include:

The Phenolic Hydroxyl Group: Its position and acidity are critical. It can act as a hydrogen bond donor and acceptor, which is often essential for binding to biological targets like enzymes or receptors. Esterification or etherification of this group can determine its importance for activity.

The Ether Linkage: The oxygen atom in the ether linkage can also act as a hydrogen bond acceptor. Its orientation and the flexibility of the linkage are important for achieving the optimal conformation for binding.

The Methoxypropyl Side Chain: The length, flexibility, and terminal group of this chain are key modulators of activity. This part of the molecule often interacts with hydrophobic pockets in a target protein. Studies have shown that even small changes, such as replacing a methoxy with an ethoxy group, can significantly impact potency. nih.gov

Substituents on the Aromatic Ring: Adding electron-withdrawing or electron-donating groups, or bulky or sterically small substituents, to the phenol ring can influence the molecule's electronic distribution, conformation, and binding affinity.

For instance, in the development of enzyme inhibitors, SAR studies might reveal that a specific substituent on the aromatic ring forms a key interaction with an amino acid residue in the active site, while the methoxypropyl chain provides the necessary lipophilicity to anchor the molecule within a hydrophobic channel. nih.govnih.gov

Research into Potential Therapeutic Applications (Pre-clinical, not human trials)

The this compound scaffold is a feature of interest in several areas of pre-clinical therapeutic research due to its structural similarity to known bioactive molecules, particularly diaryl ethers.

One of the most promising areas of research for derivatives of this compound is in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1. nih.gov NNRTIs are a critical component of antiretroviral therapy that work by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its function. mdpi.com

The diaryl ether motif is a well-established pharmacophore for potent NNRTIs. acs.org Research has shown that molecules containing two aromatic rings connected by a flexible ether linkage can fit effectively into the non-nucleoside binding pocket (NNIBP) of the enzyme. The this compound structure can be considered a precursor or a component of such diaryl ether structures. nih.govresearchgate.net

Research in this area focuses on designing derivatives that:

Exhibit high potency against wild-type HIV-1 RT.

Maintain activity against drug-resistant mutant strains of the virus, which is a major challenge with existing NNRTIs. mdpi.com

Possess favorable pharmacokinetic properties, such as improved water solubility. researchgate.net

SAR studies in this context explore how modifications to the aromatic rings and the linking chain affect binding affinity and the ability to adapt to mutations in the binding pocket.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play key roles in regulating lipid and glucose metabolism. mdpi.comnih.gov They are important therapeutic targets for metabolic disorders. PPAR agonists are classified into three subtypes: PPARα, PPARγ, and PPARβ/δ. mdpi.com

While direct studies on this compound derivatives as PPAR agonists are not extensively documented, the general structure of known PPAR agonists provides a rationale for exploring this scaffold. Many synthetic PPAR agonists feature a central aromatic core, a flexible hydrophobic tail, and an acidic headgroup. The this compound scaffold could potentially serve as the central core and hydrophobic tail. Chemical modification, such as the introduction of a carboxylic acid group onto the aromatic ring or the side chain, would be a necessary step to create analogs that conform to the typical PPAR agonist pharmacophore. Such research would represent a novel exploratory avenue for this class of compounds.

The development of radiotracers for Positron Emission Tomography (PET) imaging is another significant research application. PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. This requires molecules that can be labeled with a positron-emitting radionuclide (e.g., Carbon-11, Fluorine-18) and that specifically bind to a biological target of interest.

The this compound structure is well-suited for radiotracer development for several reasons:

Labeling Site: The terminal methoxy group is an ideal site for radiolabeling with Carbon-11 via the reaction of a demethylated precursor (a terminal alcohol) with [¹¹C]methyl iodide or [¹¹C]methyl triflate. This is a common and high-yield radiolabeling strategy.

Structural Versatility: The scaffold can be attached to various pharmacophores that target specific enzymes, receptors, or transporters in the body. For example, a derivative was used to synthesize an isomeric [¹¹C]methoxy analog of nimesulide, a radiotracer candidate for imaging Cyclooxygenase-2 (COX-2) expression in tumors. nih.govencyclopedia.pub

Pharmacokinetic Tuning: The lipophilicity of the molecule, which is critical for properties like blood-brain barrier penetration, can be readily tuned by modifying the side chain and aromatic ring substituents.

The table below summarizes key findings from pre-clinical research applications.

| Application Area | Target | Rationale for Scaffold Use | Key Research Findings/Goals |

| NNRTIs | HIV-1 Reverse Transcriptase | The diaryl ether motif is a known NNRTI pharmacophore. nih.govacs.org | Design of potent inhibitors active against wild-type and mutant viral strains; improvement of solubility. mdpi.comresearchgate.net |

| PPAR Agonists | PPARα, PPARγ, PPARβ/δ | Scaffold could serve as a hydrophobic core/tail for agonist design after modification. mdpi.commdpi.com | Hypothetical application; requires addition of an acidic headgroup to mimic known PPAR agonist structures. |

| Radiotracer Development | Various (e.g., COX-2) | The methoxy group provides a convenient site for ¹¹C-labeling. nih.govencyclopedia.pub | Synthesis of PET tracers for in vivo imaging of enzyme expression and receptor density. nih.gov |

Applications in Materials Science Research

Beyond biomedical applications, phenolic compounds and their ethers are valuable building blocks in materials science, particularly in the synthesis of high-performance polymers. researchgate.net Their rigid aromatic structures can impart excellent thermal stability, chemical resistance, and mechanical strength to materials. frontiersin.org

Derivatives of this compound can be functionalized to create monomers for polymerization. For example, by introducing amine or carboxylic acid anhydride (B1165640) functionalities, these molecules can be used in the synthesis of specialty polymers like polyimides . Aromatic polyimides are a class of polymers known for their exceptional thermal stability and are used in demanding applications in the aerospace and electronics industries. aidic.itcetjournal.it

The inclusion of the flexible, non-polar methoxypropyloxy side chain into the polymer backbone could confer unique properties, such as:

Improved Solubility: The side chain could disrupt polymer chain packing, making the resulting polyimides more soluble in common organic solvents and thus easier to process into films and coatings. researchgate.net

Lower Dielectric Constant: The introduction of aliphatic ether groups can lower the dielectric constant of the polymer, making it a candidate material for microelectronic applications where electrical insulation is critical. researchgate.net

Modified Thermal Properties: The flexible side chain might lower the glass transition temperature (Tg) compared to fully rigid aromatic polymers, allowing for a wider processing window.

Phenolic ethers are also investigated as components in the synthesis of resins, adhesives, and coatings, where they can improve thermal stability and act as flame retardants. nih.govgoogle.com

Analytical Methods for the Detection and Quantification of 2 3 Methoxypropyloxy Phenol

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of individual phenolic compounds within complex mixtures. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, Fluorescence, Electrochemical, DAD, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing phenolic compounds. The separation is typically achieved on a reversed-phase column, such as a C18 or a mixed-mode stationary phase column. sielc.comutm.my The mobile phase commonly consists of a mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode to effectively separate the analytes. sielc.comutm.my

A variety of detectors can be coupled with HPLC for the analysis of phenolic compounds:

UV-Visible and Diode Array Detectors (DAD): These are the most common detectors. Phenolic compounds exhibit UV absorbance, and a DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment. mdpi.comnih.gov For instance, in the analysis of 4-ethylphenol and 4-ethylguaiacol, a DAD was set at 280 nm. nih.gov

Fluorescence Detectors: For compounds that fluoresce or can be derivatized to be fluorescent, this detector offers higher sensitivity and selectivity than UV detection. For 4-ethylphenol and 4-ethylguaiacol, fluorescence analysis used excitation and emission wavelengths of 260 and 305 nm, respectively. nih.gov

Electrochemical Detectors: These detectors are highly sensitive for electroactive compounds like phenols, which can be easily oxidized.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and specificity, allowing for the determination of the mass-to-charge ratio of the analyte, which is crucial for definitive identification, especially in complex matrices. mdpi.comnih.gov

Table 1: Example HPLC Conditions for Analysis of Guaiacol (B22219) and Related Phenolic Compounds

| Parameter | Condition 1: Guaiacol Analysis sielc.com | Condition 2: 4-Ethylguaiacol (4EG) & 4-Ethylphenol (4EP) Analysis nih.gov |

|---|---|---|

| Column | Primesep 100 (mixed-mode) | Not specified |

| Mobile Phase | Water, Acetonitrile (MeCN), and Sulfuric Acid | Gradient of Acetonitrile-Water |

| Flow Rate | Not specified | Not specified |

| Detection | UV at 210 nm | DAD at 280 nm; Fluorescence (Ex: 260 nm, Em: 305 nm) |

| Method Type | Isocratic | Gradient |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile phenolic compounds. nih.gov For non-volatile phenols, a derivatization step is often necessary to increase their volatility and thermal stability. nih.gov Silylation is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group. nih.gov

GC-MS offers high separation efficiency due to the use of capillary columns and provides definitive compound identification through mass spectral libraries. nih.govcyberleninka.ru The technique is highly sensitive and reliable for separating complex mixtures. nih.gov For example, US EPA Method 528 utilizes GC-MS for determining phenols in drinking water. thermofisher.com

Table 2: Example GC-MS Conditions for General Phenol (B47542) Analysis cyberleninka.ruthermofisher.com

| Parameter | Example Condition |

|---|---|

| GC System | Thermo Scientific TRACE 1310 GC thermofisher.com |

| Column | HP-5 MS (30 m x 0.25 mm, 0.25 µm film thickness) cyberleninka.ru |

| Injector | Splitless (1 min) at 275 °C thermofisher.com |

| Oven Program | 60 °C (5 min), then ramp 8 °C/min to 300 °C (10 min) thermofisher.com |

| Carrier Gas | Helium at a constant flow of 1.2-1.5 mL/min cyberleninka.ruthermofisher.com |

| MS Detector | Quadrupole Mass Analyzer cyberleninka.ru |

| Ionization Mode | Electron Impact (EI) cyberleninka.ru |

| Scan Range | m/z 39-700 cyberleninka.ru |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This makes it an indispensable tool for analyzing phenolic compounds in complex matrices like environmental or biological samples. mdpi.comnih.gov LC-MS/MS is particularly useful as it can reduce noise and improve sensitivity through modes like multiple reaction monitoring (MRM). mdpi.comnih.gov

For the analysis of 4-ethylphenol and 4-ethylguaiacol in wine, a direct injection LC-MS/MS method was developed, monitoring MRM transitions for quantification. nih.gov This approach often requires minimal sample preparation, thereby increasing throughput. nih.govnih.gov

Table 3: Example LC-MS/MS Conditions for Phenolic Compound Analysis nih.govnih.gov

| Parameter | Condition 1: 4EG & 4EP in Wine nih.gov | Condition 2: General Phenolics in Residues nih.gov |

|---|---|---|

| LC System | Not specified | Shimadzu Nexera HPLC |

| Column | Not specified | Poroshell-120 EC-C18 |

| Mobile Phase | Methanol and Water | 0.1% Formic Acid and Acetonitrile |

| Flow Rate | Not specified | 0.5 mL/min |

| MS Detector | Tandem Mass Spectrometry (MS/MS) | Triple Quadrupole Mass Spectrometer (LCMS-2020) |

| Ionization Mode | Not specified | Electrospray Ionization (ESI) |

| Scan Mode | Multiple Reaction Monitoring (MRM) | Full Scan (100–1000 m/z) and Selective Ion Monitoring (SIM) |

Spectrophotometric Methods for Phenolic Content

Spectrophotometric methods are commonly used for the determination of the total phenolic content in a sample, rather than quantifying a specific compound. researchgate.netredalyc.org These methods are generally simple, rapid, and cost-effective. researchgate.netresearchgate.net

The most widely used method is the Folin-Ciocalteu assay. redalyc.orgmdpi.com This assay is based on the oxidation of phenolic compounds by the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) under alkaline conditions. redalyc.org This reaction produces a blue-colored complex, and the intensity of the color, measured spectrophotometrically (typically around 765 nm), is proportional to the total amount of phenolic compounds present. redalyc.orgmdpi.com The results are usually expressed as gallic acid equivalents (GAE). nih.gov

Table 4: Summary of Folin-Ciocalteu Method for Total Phenolic Content redalyc.orgmdpi.com

| Step | Description |

|---|---|

| Reagents | Folin-Ciocalteu's phenol reagent, Sodium Carbonate (Na₂CO₃) solution, Gallic acid (for standard curve) |

| Procedure | Sample is mixed with Folin-Ciocalteu reagent and Na₂CO₃ solution. |

| Incubation | The mixture is incubated for a set time (e.g., 30 min at 45°C or 2 hours at room temperature) to allow for color development. |

| Measurement | The absorbance of the resulting blue solution is measured at ~765 nm. |

| Quantification | The total phenolic content is determined by comparing the sample's absorbance to a standard curve prepared with gallic acid. |

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and rapid approach for the detection of phenolic compounds. These techniques are based on the electrochemical oxidation of the phenol's hydroxyl group at the surface of an electrode. mdpi.com The resulting current is proportional to the concentration of the phenolic compound.

Various types of modified electrodes, such as those using fullerene C60 or reduced graphene oxide (RGO), have been developed to enhance the sensitivity, selectivity, and stability of the sensor. nih.govrsc.org Differential Pulse Voltammetry (DPV) is a commonly used technique that provides good sensitivity and resolution. nih.gov For instance, a fullerene-modified screen-printed carbon electrode was successfully used for the determination of 4-ethylguaiacol in wine. nih.govnih.gov Similarly, an RGO-based sensor was developed for the sensitive detection of guaiacol. rsc.org

Table 5: Example of Electrochemical Sensor Parameters for Guaiacol Derivatives rsc.orgnih.gov

| Parameter | 4-Ethylguaiacol Sensor nih.gov | Guaiacol Sensor rsc.org |

|---|---|---|

| Electrode | Activated Fullerene C60/Screen-Printed Carbon Electrode (AC60/SPCE) | Reduced Graphene Oxide (RGO) Modified Glassy Carbon Electrode |

| Technique | Differential Pulse Voltammetry (DPV) | Not specified |

| Linear Range | 200 to 1000 µg/L | 0.5 µM to 500 µM |

| Limit of Detection | 200 µg/L | 0.2 µM |

Method Development, Validation, and Sensitivity Optimization

Developing a new analytical method for a specific compound like 2-(3-methoxypropyloxy)-phenol requires a thorough validation process to ensure its reliability, accuracy, and precision. The validation is typically performed according to guidelines from the International Council for Harmonisation (ICH). researchgate.net

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by a coefficient of determination (R²) greater than 0.99. utm.my

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. utm.mynih.gov

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. utm.my

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). utm.my

Selectivity/Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Sensitivity optimization involves adjusting parameters such as the sample extraction procedure, chromatographic conditions (e.g., mobile phase composition, column type), and detector settings to achieve the lowest possible LOD and LOQ. tandfonline.comnih.gov

Table 6: Example Validation Parameters for an HPLC-DAD Method for Phenolic Compounds utm.my

| Validation Parameter | Result |

|---|---|

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 to 0.35 µg/mL |

| Limit of Quantification (LOQ) | 0.03 to 1.07 µg/mL |

| Accuracy (Recovery) | 98.33% to 101.12% |

| Precision (Repeatability RSD) | < 5% |

Environmental Research Perspectives of 2 3 Methoxypropyloxy Phenol

Environmental Fate and Degradation Pathways

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For an organic molecule like 2-(3-Methoxypropyloxy)-phenol, these pathways include photochemical degradation, biodegradation by microorganisms, and other abiotic reactions.

Photochemical Degradation in Air and Water

Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light. In the atmosphere, organic compounds can be degraded by reacting with photochemically generated hydroxyl radicals. The rate of this degradation is a key factor in determining the atmospheric lifetime of a compound. For phenolic compounds, direct absorption of sunlight can also lead to degradation, particularly in aqueous environments.

The presence of a methoxypropyloxy group on the phenol (B47542) ring in this compound is expected to influence its photochemical behavior. While specific studies on this compound are not available, research on other substituted phenols suggests that the rate of degradation can be influenced by the nature and position of the substituent groups.

Table 1: Hypothetical Photochemical Degradation Rates of this compound in Different Media

| Environmental Medium | Dominant Photochemical Process | Estimated Half-Life (t½) | Influencing Factors |

| Air | Reaction with hydroxyl radicals | Hours to days | Sunlight intensity, concentration of hydroxyl radicals, atmospheric temperature |

| Surface Water | Direct photolysis, reaction with hydroxyl radicals | Days to weeks | Water clarity, pH, presence of photosensitizers (e.g., humic substances) |

Note: The data in this table is illustrative and based on general knowledge of substituted phenols. Specific experimental data for this compound is not currently available.

Biodegradation by Microorganisms in Soil and Water

Biodegradation is a crucial process for the removal of organic pollutants from the environment. Microorganisms, particularly bacteria and fungi, possess diverse enzymatic systems capable of breaking down complex organic molecules. Phenolic compounds are known to be biodegradable under both aerobic and anaerobic conditions. The typical biodegradation pathway for phenols involves hydroxylation of the aromatic ring to form catechols, followed by ring cleavage.

The ether linkage in this compound may present a specific target for microbial enzymes. The rate and extent of biodegradation will depend on various factors, including the microbial community present, nutrient availability, temperature, and pH.

Table 2: Potential Microorganisms Involved in the Biodegradation of Phenolic Compounds

| Microorganism Type | Examples | Metabolic Capability |

| Bacteria | Pseudomonas sp., Bacillus sp., Rhodococcus sp. | Aerobic and anaerobic degradation of aromatic compounds |

| Fungi | White-rot fungi (e.g., Phanerochaete chrysosporium) | Production of extracellular enzymes (e.g., lignin (B12514952) peroxidases, manganese peroxidases) capable of degrading a wide range of phenolic structures |

Note: This table lists microorganisms known to degrade phenolic compounds in general. Their specific ability to degrade this compound has not been documented.

Abiotic Reactions and Transformation Products

In addition to photochemical and biological degradation, this compound may undergo other abiotic reactions in the environment. These can include oxidation-reduction reactions and hydrolysis. The ether linkage, while generally stable, could potentially be subject to cleavage under certain environmental conditions, leading to the formation of catechol and 3-methoxy-1-propanol.

The transformation products of these degradation pathways are of significant environmental interest, as they may be more or less toxic and persistent than the parent compound. Identifying these products is a key aspect of a comprehensive environmental risk assessment.

Environmental Mobility and Distribution Research

The movement and distribution of a chemical in the environment are governed by its physical and chemical properties, as well as the characteristics of the environmental media.

Leaching Potential in Soils

The leaching potential of a chemical refers to its likelihood of moving through the soil profile and potentially contaminating groundwater. This is influenced by its water solubility, its tendency to adsorb to soil organic matter and clay particles (indicated by the soil organic carbon-water (B12546825) partitioning coefficient, Koc), and the properties of the soil itself (e.g., texture, organic matter content, pH).

As a substituted phenol, this compound is expected to have moderate water solubility. The presence of the polar ether and hydroxyl groups would likely increase its mobility in soil compared to non-polar phenolic compounds.

Table 3: Estimated Soil Mobility of this compound Based on Koc Values

| Estimated Koc (L/kg) | Soil Mobility Class | Leaching Potential |

| < 50 | Very High | High |

| 50 - 150 | High | Moderate to High |

| 150 - 500 | Moderate | Moderate |

| 500 - 2000 | Low | Low |

| > 2000 | Slight to Immobile | Very Low |

Note: The specific Koc for this compound is not available. This table provides a general framework for how Koc values relate to soil mobility.

Accumulation in Soils and Sediments

Chemicals with low water solubility and high affinity for organic matter tend to accumulate in soils and sediments. For this compound, its potential for accumulation will be a balance between its degradation rate and its partitioning behavior. If the rate of degradation is slow, and the compound exhibits significant sorption to organic matter, accumulation in soils and the sediments of aquatic systems could occur over time with continuous environmental input. The extent of this accumulation would be highly dependent on the specific properties of the soil or sediment, such as organic carbon content.

Further research, including laboratory and field studies, is necessary to accurately determine the environmental fate and mobility of this compound. Such studies would provide the data needed for a comprehensive risk assessment and inform any necessary environmental management strategies.

Ecological Research on Microbial Interactions

Studies on Phenol-Degrading Bacteria

While direct studies on the microbial degradation of this compound are not extensively documented in publicly available research, the broader field of phenol-degrading bacteria offers significant insights. Phenolic compounds are widespread in the environment, originating from both natural sources like lignin decomposition and industrial activities. nih.gov Consequently, a diverse array of microorganisms has evolved the enzymatic machinery to utilize these compounds as a source of carbon and energy. nih.gov

The initial step in the aerobic degradation of phenol by bacteria typically involves its conversion to catechol by the enzyme phenol hydroxylase. frontiersin.org From catechol, the degradation pathway can proceed via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway, both of which lead to intermediates that can enter the tricarboxylic acid (TCA) cycle. nih.gov

A critical aspect of the biodegradation of this compound would be the cleavage of its ether bond. The aryl-ether linkage is notably stable and is the most common intermonomer bond in lignin, a complex natural polymer. nih.govasm.orgasm.org The microbial cleavage of such bonds is a crucial step in the global carbon cycle. Studies on lignin-degrading bacteria, such as Sphingobium sp. SYK-6, have elucidated enzymatic pathways capable of breaking down β-aryl ether linkages. osti.gov More recently, screening efforts have identified various bacterial and fungal strains, including species of Acinetobacter, Cupriavidus, Nocardioides, Streptomyces, and Penicillium, capable of cleaving the ether bond in the model compound 2-phenoxyacetophenone. nih.gov These findings suggest that microorganisms possessing etherase activity could potentially initiate the degradation of this compound by cleaving the bond between the phenol ring and the methoxypropyl side chain.

Below is a table summarizing examples of microorganisms with demonstrated capabilities to degrade phenolic compounds or cleave aryl-ether bonds, which could be relevant for the breakdown of this compound.

| Microorganism | Substrate(s) | Key Enzymatic Activity/Pathway |

| Pseudomonas fluorescens PU1 | Phenol (up to 1000 ppm) | meta-cleavage pathway |

| Sphingobium sp. SYK-6 | Lignin-related β-aryl ether compounds | β-etherase (e.g., LigF, LigG) |

| Acinetobacter sp. TUS-SO1 | 2-phenoxyacetophenone | Oxidative ether bond cleavage |

| Rhodococcus wratislaviensis | Hydroxy- and methoxy-polychlorobiphenyls | Biphenyl catabolic pathway |

This table is generated based on data from existing literature on analogous compounds and is for illustrative purposes.

Microbial Community Responses to Phenolic Compounds

The introduction of a phenolic compound like this compound into an environment can elicit a range of responses from the resident microbial community. These effects are often dependent on the concentration of the compound. At low concentrations, some phenolic compounds can be utilized as a carbon source by specific microorganisms, potentially stimulating their growth. researchgate.net However, at higher concentrations, they can be inhibitory or toxic to a broad spectrum of microbes. frontiersin.org

Research has shown that the presence of phenolic compounds can significantly alter the structure and diversity of soil microbial communities. nih.gov For instance, the addition of phenolic acids to soil has been observed to decrease bacterial and actinomycete populations while increasing the abundance of fungi. nih.gov In some cases, high-phenolic-exuding plants have been associated with an enrichment of Proteobacteria in their rhizospheres, while low-phenolic-exuding plants were associated with a higher abundance of Actinobacteria. confex.com

The table below outlines the general responses of microbial communities to the introduction of phenolic compounds, based on available research.

| Microbial Group | General Response to Phenolic Compounds |

| Bacteria | Can be inhibited, especially at high concentrations. researchgate.net Some groups, like Proteobacteria, may be enriched. confex.com |

| Fungi | May be stimulated or unaffected, sometimes showing an increase in richness in the presence of phenolic acids. nih.gov |

| Actinomycetes | Can be inhibited by certain phenolic acids. nih.gov |

| Overall Diversity | Variable; can be reduced by high concentrations of phenolic acids mdpi.com, but in some contexts, phenolics can promote diversity. nih.govmaastrichtuniversity.nl |

This table is generated based on general findings on phenolic compounds and may not be directly applicable to this compound.

Role and Metabolism in Plant Systems General Phenolics Context

Biosynthesis Pathways of Phenolic Compounds in Plants (Shikimate and Acetate-Malonate Pathways)

Phenolic compounds, a diverse group of secondary metabolites, are synthesized in plants through two primary pathways: the shikimate pathway and the acetate-malonate pathway. researchgate.netbgu.ac.il These pathways provide the foundational structures for the vast array of phenolic compounds found in the plant kingdom.